molecular formula C9H8N2O B15490088 2-Indolinone, 3-(methylimino)- CAS No. 2058-70-0

2-Indolinone, 3-(methylimino)-

Cat. No.: B15490088
CAS No.: 2058-70-0
M. Wt: 160.17 g/mol
InChI Key: SWTVGPCFAKJHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indolinone Scaffolds in Chemical and Biological Research

The indolinone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a five-membered lactam ring, is a cornerstone in the development of therapeutic agents. nih.govnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org A significant area of research has focused on the role of indolinone derivatives as kinase inhibitors. nih.govnih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govnih.gov By inhibiting specific kinases, indolinone-based compounds can modulate these pathways, offering a targeted approach to disease treatment. nih.govnih.gov

The versatility of the indolinone scaffold lies in the ability to introduce various substituents at different positions of the ring system, particularly at the C-3 position. nih.govnih.gov This allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological target specificity and potency. nih.gov The 3-imino-2-oxindole moiety, a key feature of 2-Indolinone, 3-(methylimino)-, is a recognized pharmacophore with its own set of biological activities.

Historical Perspective on the Study of 2-Indolinone, 3-(methylimino)- and Analogues

The study of 2-indolinone derivatives is intrinsically linked to the chemistry of isatin (B1672199) (1H-indole-2,3-dione), a versatile starting material for their synthesis. Isatin itself was first obtained in 1841 through the oxidation of indigo. The synthetic utility of isatin has been extensively explored for the preparation of a vast number of heterocyclic compounds.

Current Research Trajectories and Academic Relevance of 2-Indolinone, 3-(methylimino)-

Current research on 3-substituted-2-oxindoles is highly active, with a primary focus on their therapeutic applications. The academic relevance of 2-Indolinone, 3-(methylimino)- and its analogues lies in their potential to serve as lead compounds for the development of new drugs.

Researchers are actively exploring the synthesis of novel 3-imino-2-oxindole derivatives and evaluating their biological activities. A significant portion of this research is directed towards the development of potent and selective kinase inhibitors for cancer therapy. nih.gov For instance, derivatives of 3-substituted indolin-2-ones have been designed and synthesized as selective inhibitors of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. nih.gov

Furthermore, the antimicrobial and antiviral properties of indolinone derivatives continue to be an area of interest. nih.gov The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and the indolinone scaffold provides a promising starting point. Recent studies have explored the antiviral potential of 3-alkenyl-2-oxindoles against viruses like SARS-CoV-2. nih.gov

While specific and extensive research on 2-Indolinone, 3-(methylimino)- itself is not widely published, its structural similarity to other biologically active 3-imino-2-oxindoles makes it a compound of academic interest. Future research will likely involve its synthesis, full spectroscopic characterization, and screening for a range of biological activities, particularly as a kinase inhibitor or an antimicrobial agent. The exploration of its chemical space could lead to the discovery of novel therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2058-70-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methylimino-1H-indol-2-one

InChI

InChI=1S/C9H8N2O/c1-10-8-6-4-2-3-5-7(6)11-9(8)12/h2-5H,1H3,(H,10,11,12)

InChI Key

SWTVGPCFAKJHDN-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthetic Methodologies for 2 Indolinone, 3 Methylimino and Its Derivatives

Strategies for the Construction of the 2-Indolinone Core

The 2-indolinone scaffold, also known as oxindole (B195798), is a privileged heterocyclic motif. Its synthesis has been the focus of extensive research, leading to a variety of effective methods.

Cyclization Reactions in Indolinone Synthesis

Cyclization reactions are a cornerstone in the formation of the 2-indolinone core. These reactions typically involve the formation of the five-membered pyrrolidinone ring fused to a benzene (B151609) ring.

One prominent approach is the intramolecular cyclization . For instance, a domino copper-catalyzed amidation/nucleophilic substitution reaction has been developed for the efficient one-pot synthesis of indolines, which are precursors to indolinones. This method utilizes substituted 2-iodophenethyl mesylates, which upon reaction with amides or carbamates, undergo cyclization to form the indoline (B122111) ring in high yields. nih.gov Another example involves a Lewis acid-mediated alkylation of a silylketene aminal with a furan (B31954) alcohol, followed by an intramolecular cyclization to construct the bicyclic core of welwitindolinone, a complex natural product containing the indolinone moiety. nih.gov

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also proven to be powerful tools. For example, a triethylamine-promoted domino reaction of 1,3-indanediones with 3-methyleneoxindoles allows for the synthesis of complex spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org

The following table summarizes key cyclization strategies for 2-indolinone synthesis:

Cyclization StrategyKey ReactantsCatalyst/ReagentProduct TypeRef
Domino Cu-catalyzed amidation/cyclization2-Iodophenethyl mesylates, Amides/CarbamatesCopper catalystN-Protected indolines nih.gov
Lewis acid-mediated alkylation/cyclizationSilylketene aminal, Furan alcoholLewis acidBicyclic welwitindolinone core nih.gov
Domino cyclotrimerization/Diels-Alder1,3-Indanediones, 3-MethyleneoxindolesTriethylamineSpiro[bicyclo[2.2.2]octane-2,3′-indolines] acs.org
Catalyst-controlled cyclization2-Indolylmethanols, AzonaphthaleneVarious catalystsIndole-fused scaffolds rsc.org

Precursor Chemistry for Indolinone Ring Formation

The choice of starting materials is crucial for the successful synthesis of the 2-indolinone core. A common precursor strategy involves the reduction and cyclization of nitro-containing aromatic compounds. For example, the hydrogenation of [4-(methoxycarbonyl)-2-nitrophenyl]-propanedioic acid dimethylester in the presence of a palladium on carbon (Pd/C) catalyst, followed by heating, leads to the formation of 6-methoxycarbonyl-2-oxindole. google.com

Another versatile approach utilizes 2-iodophenethyl mesylates as precursors. These compounds can be readily synthesized and subsequently undergo copper-catalyzed domino reactions to afford a variety of substituted indolines. nih.gov The use of 3-azidoindoles as precursors has also been explored, although their instability can be a challenge. researchgate.net

Introduction of the 3-(methylimino) Moiety

Once the 2-indolinone core is established, the next critical step is the introduction of the 3-(methylimino) group at the C3 position. This is typically achieved through imine formation.

Imine Formation Mechanisms at the C3 Position

The formation of an imine at the C3 position of 2-indolinone involves the reaction of the C3-carbonyl group with a primary amine, in this case, methylamine (B109427). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water. masterorganicchemistry.com The mechanism proceeds through the following key steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon at the C3 position of the 2-indolinone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination of water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen atom to yield the final 3-(methylimino)-2-indolinone. lumenlearning.com

The reaction is typically carried out under acidic conditions to facilitate the dehydration step, but the pH must be carefully controlled to ensure that the amine nucleophile is not fully protonated and rendered non-nucleophilic. lumenlearning.com

Methodological Advances in Iminomethylation

While the direct condensation of 2-indolinone with methylamine is a straightforward approach, other methods have been developed to achieve iminomethylation. One such method involves the use of imidoyl chlorides, which can react with indoles to form imine derivatives. rsc.org This can be an alternative to the direct condensation, particularly when the carbonyl group is unreactive or when side reactions are a concern.

Derivatization Strategies for 2-Indolinone, 3-(methylimino)- Analogues

The structural diversity of 2-indolinone, 3-(methylimino)- analogues can be expanded through various derivatization strategies. These modifications can be introduced on the 2-indolinone core or the methylimino group.

One common strategy involves the alkylation or acylation of the nitrogen atom of the indolinone ring. nih.gov For instance, treatment of a 3-substituted indolin-2-one with sodium hydride followed by an alkyl halide can introduce various substituents at the N1 position. nih.gov

Furthermore, the aromatic ring of the indolinone can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The synthesis of 3-substituted-indolin-2-ones containing chloropyrrole moieties is an example of extensive derivatization at the C3 position. nih.gov

Ring-expansion reactions of oxindoles can also lead to novel quinolinone derivatives, providing another avenue for structural diversification. nih.gov

Functionalization at Nitrogen Atoms

The 2-indolinone scaffold possesses two key nitrogen atoms that are amenable to functionalization: the indole (B1671886) nitrogen (N-1) and the imino nitrogen. Alkylation and acylation at the N-1 position are common strategies to introduce structural diversity.

N-1 Alkylation and Acylation: The N-1 position of the indolinone ring can be readily alkylated or acylated, which can significantly influence the compound's properties. N-alkylation is often achieved by treating the parent 2-indolinone with alkyl halides in the presence of a base. For instance, microwave-assisted N-alkylation of isatin (B1672199) has been shown to be an efficient method, reducing reaction times from hours to minutes. nih.gov N-acylation can be accomplished using acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, offering good functional group tolerance. acs.org These modifications are typically performed on the isatin precursor before the condensation reaction to form the 3-imino group.

The functionalization of the exocyclic imino nitrogen is less common but can provide a route to further derivatization. Reactions at this position would likely involve its nucleophilic character, allowing for reactions with various electrophiles under specific conditions.

A summary of representative N-1 functionalization reactions on the isatin scaffold prior to imine formation is presented in Table 1.

PrecursorReagentBaseSolventProductYield (%)Reference
IsatinCinnamyl bromideK2CO3DMFN-cinnamylisatin95 (MW) nih.gov
IsatinEthylene bromideK2CO3DMFN-(2-bromoethyl)isatin65 (MW) nih.gov
IsatinPhenacyl bromideK2CO3DMFN-phenacylisatin78 (MW) nih.gov
3-Methyl-1H-indoleS-methyl butanethioateCs2CO3Xylene1-(3-methyl-1H-indol-1-yl)butan-1-one62 acs.org

Table 1: Examples of N-1 Functionalization of Indole Scaffolds

Substituent Effects on Ring System Reactivity

The electronic nature of substituents on the aromatic ring of the 2-indolinone system plays a critical role in its reactivity, particularly at the C3-carbonyl group of the isatin precursor. The electrophilicity of this carbonyl carbon is a key factor in the condensation reaction with amines to form the 3-imino bond.

Electron-withdrawing groups (EWGs) such as nitro (-NO2) or halides (-F, -Cl, -Br) on the aromatic ring increase the electrophilicity of the C3-carbonyl carbon. rsc.org This enhancement is due to the inductive electron-withdrawing effect of the substituents, which makes the carbonyl carbon more susceptible to nucleophilic attack by an amine. rsc.org Consequently, isatins bearing EWGs are expected to react faster in condensation reactions. For instance, computational studies have shown that electron-withdrawing substituents on indole derivatives lead to more accurate predictions of excited state properties, which can be correlated with reactivity. researchgate.net

Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease the electrophilicity of the C3-carbonyl group through resonance and inductive effects. This can lead to slower reaction rates in condensation reactions. The presence of a halogen substituent on the oxindole moiety has been observed to lower both yields and enantioselectivities in some nucleophilic addition reactions to isatin imines. nih.gov

The interplay of inductive and resonance effects of various substituents on the reactivity of the aromatic ring is a key consideration in designing synthetic routes to substituted 2-indolinone, 3-(methylimino)- derivatives.

Stereoselective Synthesis Approaches for Chiral Analogues

The creation of chiral analogues of 2-indolinone, 3-(methylimino)- is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Asymmetric synthesis of these compounds can be achieved by introducing a chiral center at the C3 position. This is typically accomplished through the enantioselective nucleophilic addition to a prochiral isatin-derived ketimine.

A variety of chiral catalysts, including both metal complexes and organocatalysts, have been successfully employed for the synthesis of chiral 3-amino-2-oxindoles, which are precursors to or analogues of 3-imino-2-oxindoles. Cinchona alkaloid derivatives, such as squaramides and thioureas, have proven to be highly effective organocatalysts in promoting asymmetric Mannich-type reactions and Friedel-Crafts alkylations of isatin imines with high yields and excellent enantioselectivities (up to 99% ee). researchgate.netresearchgate.net

For example, the Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds catalyzed by a chiral cinchona alkaloid-derived squaramide affords chiral 3-amino-2-oxindoles in high yields (78–99%) and enantioselectivities (90–99% ee). researchgate.net Similarly, chiral pyridine-oxazoline ligands in complex with indium have been used to catalyze the addition of various nucleophiles to isatin imines with excellent enantioselectivities (91–98% ee). nih.gov

These stereoselective methods provide access to a wide range of enantioenriched 3-substituted-3-amino-2-oxindoles, which can be further modified to yield chiral analogues of 2-Indolinone, 3-(methylimino)-. The development of catalytic asymmetric methods for the direct synthesis of chiral 3-imino-2-oxindoles remains an active area of research.

NucleophileCatalystSolventYield (%)ee (%)Reference
1,3-Dicarbonyl compoundsCinchona alkaloid-derived squaramideToluene78-9990-99 researchgate.net
Acroleinβ-IsocupreidineToluene/CPME48-8395-98 researchgate.net
Maleimidesβ-IsocupreidineToluene30-7970-99 researchgate.net
NaphtholsCinchona alkaloid-derived thioureaToluene78-9994-99 researchgate.net

Table 2: Examples of Catalytic Asymmetric Nucleophilic Additions to Isatin Imines

Green Chemistry Principles in the Synthesis of 2-Indolinone, 3-(methylimino)-

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a growing area of importance. For the synthesis of 2-indolinone, 3-(methylimino)- and its derivatives, this involves the use of environmentally benign solvents, catalytic methods, and processes with high atom economy and reaction efficiency.

Solvent-Free and Catalytic Approaches

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry. For the synthesis of indolinone derivatives, several approaches have been reported that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: The condensation of isatins with various nucleophiles can, in some cases, be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.gov For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved in a solvent- and catalyst-free manner with good to excellent yields and short reaction times. nih.gov Such protocols significantly reduce the generation of solvent waste.

Catalytic Approaches: The use of recyclable catalysts is another key aspect of green synthesis. Heterogeneous catalysts, such as nano copper oxide, have been employed for the synthesis of N-substituted indoles and can be recycled multiple times without a significant loss of activity. researchgate.net Thiamine hydrochloride has been identified as a recyclable and eco-friendly organocatalyst for the synthesis of various indole derivatives, including 3,3-di(indol-3-yl)indolin-2-ones. rsc.org The synthesis of 2-iminoindolin-3-ones has been achieved through a gold(I)-catalyzed cascade reaction, showcasing the use of a metal catalyst for this transformation. acs.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are a key goal of green chemistry as they minimize the production of waste.

The ideal synthesis of 2-indolinone, 3-(methylimino)- via the condensation of isatin and methylamine would have a high atom economy, with water being the only byproduct. The percent atom economy can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the reaction of isatin (C8H5NO2, MW: 147.13 g/mol ) with methylamine (CH5N, MW: 31.06 g/mol ) to produce 2-indolinone, 3-(methylimino)- (C9H8N2O, MW: 160.17 g/mol ) and water (H2O, MW: 18.02 g/mol ):

Percent Atom Economy = (160.17 / (147.13 + 31.06)) x 100 = (160.17 / 178.19) x 100 ≈ 89.9%

This demonstrates that the direct condensation reaction is inherently quite atom-economical.

Reaction efficiency is also a critical factor and is often improved by the use of catalysts that can increase reaction rates and yields under milder conditions. Multi-component reactions (MCRs) are another strategy to enhance reaction efficiency by combining several steps into a single operation, thereby reducing waste and saving time and resources. A one-pot, five-component condensation reaction involving isatin, secondary amines, malononitrile, alcohols, and molecular oxygen has been reported for the synthesis of 3-functionalized 2-oxindoles, showcasing a highly efficient and atom-economical approach. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Indolinone, 3 Methylimino

Tautomeric Equilibria and Their Impact on Reactivity

2-Indolinone, 3-(methylimino)- can exist in several tautomeric forms, which significantly influence its reactivity profile. The primary tautomers include the imine-enamine and keto-enol forms. The principal equilibrium is between the exo-imine form (A), the enamine form (B), and the indol-2-ol form (C).

While specific quantitative studies on the tautomeric distribution for 2-Indolinone, 3-(methylimino)- are not extensively documented, the imine tautomer (A) is generally considered the most stable and predominant form under standard conditions. This stability is attributed to the conjugated system extending from the benzene (B151609) ring through the lactam carbonyl and the exocyclic imine. The enamine tautomer (B) possesses a reactive nucleophilic carbon at the C3 position, making it susceptible to electrophilic attack. The indol-2-ol tautomer (C) is typically the least favored due to the disruption of the aromaticity of the benzene ring and the lower stability of the enol form compared to the lactam.

The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. In protic solvents, hydrogen bonding can stabilize the imine form, while in certain non-polar aprotic solvents, the enamine form might be more populated. The presence of acid or base can catalyze the interconversion between these tautomers, thereby opening up different reaction pathways.

Electrophilic and Nucleophilic Reactions of the Indolinone Framework

The indolinone framework of 2-Indolinone, 3-(methylimino)- offers multiple sites for both electrophilic and nucleophilic reactions.

Nucleophilic Reactions: The C2 carbonyl carbon of the lactam is an electrophilic center and can be attacked by strong nucleophiles, potentially leading to ring-opening of the indolinone core. However, this is generally a less favored reaction pathway under non-extreme conditions due to the stability of the lactam amide bond. More commonly, nucleophilic attack can occur at the C3 position, especially if the molecule is in its enamine tautomeric form.

Reactivity of the Exocyclic Imine Group

The exocyclic C=N bond is a key locus of reactivity in 2-Indolinone, 3-(methylimino)-.

Like most imines, the 3-(methylimino) group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield isatin (B1672199) (1,3-dihydro-2H-indol-2,3-dione) and methylamine (B109427). The mechanism in acidic solution involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the imine carbon.

Transimination reactions are also feasible, wherein the methylimino group is exchanged with another amine. This equilibrium-driven process is facilitated by the presence of a primary amine and can be catalyzed by acid. The outcome of the reaction depends on the relative concentrations and nucleophilicity of the competing amines.

The polarized C=N double bond can undergo addition reactions. The carbon atom is electrophilic and can be attacked by nucleophiles, while the nitrogen atom is nucleophilic and can be attacked by electrophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds could potentially add across the C=N bond to furnish 3-amino-3-substituted-2-indolinones after workup. Reductions of the imine bond, for example with sodium borohydride, would lead to the corresponding 3-(methylamino)-2-indolinone.

Transition Metal-Catalyzed Transformations Involving 2-Indolinone, 3-(methylimino)-

While specific studies on transition metal complexes of 2-Indolinone, 3-(methylimino)- are not widely reported, its structure suggests potential as a ligand in coordination chemistry. The imine nitrogen and the lactam oxygen can act as a bidentate chelate for various transition metals. Such complexes could exhibit interesting catalytic properties. For instance, Schiff base complexes are known to catalyze a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. jocpr.com The formation of such metal complexes could also alter the reactivity of the indolinone ring and the imine group, enabling transformations that are not feasible with the free ligand.

Radical Reactions and Their Pathways

The involvement of 2-Indolinone, 3-(methylimino)- in radical reactions is not well-documented. However, related structures such as N-sulfonylindoles can undergo radical cyclizations where imine intermediates are proposed. beilstein-journals.org It is conceivable that radical species could add to the exocyclic C=N bond. For instance, a carbon-centered radical could add to the imine carbon, generating a nitrogen-centered radical intermediate. The subsequent fate of this radical would depend on the reaction conditions and the presence of other radical traps or hydrogen atom donors. Ultrasound-mediated radical cascade reactions have been used to synthesize functionalized indolines, suggesting that radical pathways can be effective for constructing the core indoline (B122111) structure. nih.govresearchgate.net

Lack of Specific Research Data on the Photochemical Reactions of 2-Indolinone, 3-(methylimino)-

A thorough investigation for dedicated research on the photochemical reactions of the specific compound, 2-Indolinone, 3-(methylimino)-, has revealed a significant lack of available scientific literature, detailed research findings, and specific data tables. While the broader classes of related compounds, such as isatin and its derivatives, as well as various imines, have been the subject of photochemical studies, information focusing solely on 2-Indolinone, 3-(methylimino)- is not presently available in the public domain.

The photochemistry of the parent molecule, isatin (1H-indole-2,3-dione), has been investigated, revealing that it can undergo photodecarbonylation when irradiated with UV light in an argon matrix. acs.org Furthermore, the synthesis of N-alkylated isatin derivatives can be achieved through the photochemical oxidation of corresponding indole (B1671886) compounds. nih.gov

Research into the photochemistry of imines, a functional group present in the target compound, indicates a rich and varied reactivity. These reactions often involve the formation of N-centered radicals and can lead to complex molecular rearrangements and bond formations. nih.govnih.govresearchgate.net For instance, studies on cyclopropylimines have demonstrated that photoexcitation can induce homolytic fragmentation of the cyclopropane (B1198618) ring, initiated by the N-centered radical character of the excited imine. nih.govnih.gov

Moreover, a structurally similar compound, phenylimino indolinone, has been shown to function as a T-type photoswitch. nih.gov This molecule exhibits reversible Z/E isomerization upon irradiation with visible light, a property that is central to its function as a molecular switch. nih.gov The photochemical behavior of other related imino-indone derivatives has also been explored, with findings indicating processes such as photoisomerization and the formation of transient radical species. researchgate.net

Despite these insights into related structures, the specific photochemical behavior, reaction mechanisms, and quantitative data (such as quantum yields or product distributions) for 2-Indolinone, 3-(methylimino)- remain uncharacterized in the reviewed literature. Therefore, the generation of a detailed and scientifically accurate article with interactive data tables, as per the request, is not feasible at this time due to the absence of direct research on this particular compound.

Theoretical and Computational Chemistry Studies of 2 Indolinone, 3 Methylimino

Electronic Structure and Reactivity Descriptors

The electronic characteristics of 2-Indolinone, 3-(methylimino)- are fundamental to understanding its chemical behavior. Computational analyses such as Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Mapping are pivotal in delineating these features.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For isatin-based derivatives, which are structurally analogous to 2-Indolinone, 3-(methylimino)-, DFT calculations have been employed to determine these parameters. For instance, studies on various 3-substituted indolin-2-ones reveal that the nature of the substituent at the 3-position significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.

In the case of 2-Indolinone, 3-(methylimino)-, the methylimino group (-C=N-CH₃) is expected to influence the electronic distribution. The nitrogen atom's lone pair can contribute to the π-system, affecting the HOMO level, while the π* orbital of the C=N bond will be a major contributor to the LUMO. DFT calculations on similar 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives have been performed to study their reactivity, and these can serve as a model for understanding the electronic properties of 2-Indolinone, 3-(methylimino)- nih.govresearchgate.netdoi.org.

Table 1: Representative FMO Data for Analogous Isatin (B1672199) Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (eV) Method
Isatin -6.58 -2.45 4.13 DFT/B3LYP
3-(phenylimino)indolin-2-one -5.92 -2.18 3.74 DFT/B3LYP

This table presents hypothetical yet representative data based on trends observed in computational studies of isatin derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 2-Indolinone, 3-(methylimino)-, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen of the indolinone ring and the nitrogen of the imino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the indolinone ring and the methyl group's hydrogens would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction. Studies on other imine-containing compounds and indolin-2-one analogues have utilized MEP analysis to understand intermolecular interactions and reactivity researchgate.netacs.org. The distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological targets or other reactants mdpi.com.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to obtain experimentally.

Transition state (TS) analysis is employed to identify the highest energy point along a reaction coordinate, which corresponds to the transition state structure. The energy of this state determines the activation energy of the reaction. For reactions involving isatin derivatives, such as the synthesis of Schiff bases, computational methods have been used to propose and evaluate different transition states doi.org.

For a reaction involving 2-Indolinone, 3-(methylimino)-, such as its formation from isatin and methylamine (B109427), computational analysis could be used to model the reaction pathway. This would involve locating the transition state for the nucleophilic attack of the amine on the carbonyl carbon of isatin, followed by dehydration. The calculated vibrational frequencies of the transition state structure would be expected to have one imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Reaction coordinate calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, are performed to trace the minimum energy path connecting the reactants, transition state, and products. This provides a detailed picture of the geometric changes that occur throughout the reaction. By mapping the energy profile along the reaction coordinate, one can gain a deeper understanding of the reaction mechanism and the factors that control its feasibility and rate. For reactions involving the versatile isatin scaffold, understanding these pathways is key to predicting the formation of various biologically important derivatives researchgate.net.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine their relative energies.

For 2-Indolinone, 3-(methylimino)-, rotation around the C-N single bond of the methylimino group and potential puckering of the five-membered ring are key conformational variables. Computational methods can be used to perform a systematic scan of the potential energy surface by varying these dihedral angles to identify the most stable conformers. Quantum mechanical methods have been successfully applied to study the conformational preferences of isatin Schiff bases, revealing that the minimum energy conformation may not always be the one that interacts with a biological target nih.gov.

The energy landscape, which maps the potential energy as a function of the molecule's geometric parameters, can provide a comprehensive view of the accessible conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a receptor's active site.

Table 2: List of Compounds Mentioned

Compound Name
2-Indolinone, 3-(methylimino)-
Isatin
3-(phenylimino)indolin-2-one
3-(p-tolylimino)indolin-2-one
3-[(1H-pyrazol-3-yl)imino]indolin-2-one

Molecular Docking Studies with Biological Targets (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 2-Indolinone, 3-(methylimino)-, while direct docking studies are not available, research on analogous 3-substituted indolinone derivatives provides a framework for understanding its potential interactions with biological macromolecules.

The 2-indolinone core is a well-recognized scaffold in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. The interaction profile of 3-substituted 2-indolinone derivatives often involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes pi-stacking.

For a molecule like 2-Indolinone, 3-(methylimino)-, the key interaction points can be predicted based on its structural features:

Hydrogen Bonding: The lactam (cyclic amide) group of the indolinone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are crucial for forming hydrogen bonds with amino acid residues in a protein's binding site. For instance, in many kinase inhibitors with this scaffold, the N-H and C=O groups form a bidentate hydrogen bond interaction with the hinge region of the kinase.

Hydrophobic Interactions: The benzene (B151609) ring of the indolinone core provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine in the binding pocket.

Pi-Stacking: The aromatic nature of the indolinone ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Imino Group Interactions: The 3-(methylimino) group introduces an additional site for potential interactions. The nitrogen atom of the imino group can act as a hydrogen bond acceptor.

Studies on various 3-substituted indolinone derivatives have shown their ability to bind to the ATP-binding pocket of protein kinases. The specific substitutions at the 3-position play a critical role in determining the selectivity and potency of these inhibitors by forming additional interactions with the surrounding amino acid residues.

A hypothetical interaction profile for 2-Indolinone, 3-(methylimino)- within a generic kinase ATP binding site is summarized in the table below.

Interaction TypePotential Interacting Moiety on 2-Indolinone, 3-(methylimino)-Potential Interacting Amino Acid Residues (Examples)
Hydrogen Bond DonorN-H of the indolinone ringGlutamate, Aspartate, Main-chain carbonyls
Hydrogen Bond AcceptorC=O of the indolinone ring, N of the methylimino groupLysine, Arginine, Main-chain N-H groups
Hydrophobic InteractionsBenzene ring of the indolinone coreLeucine, Valine, Isoleucine, Alanine
π-π StackingBenzene ring of the indolinone corePhenylalanine, Tyrosine, Tryptophan

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between a ligand and its target protein. Computational methods can predict binding affinity through scoring functions in molecular docking programs or more rigorous methods like free energy calculations.

For 2-Indolinone, 3-(methylimino)-, while no specific binding affinity data has been computationally predicted, the general principles derived from related compounds can be applied. The predicted binding affinity would be influenced by:

The number and strength of hydrogen bonds: Stronger and more numerous hydrogen bonds would lead to a higher predicted binding affinity.

The extent of hydrophobic interactions: A good fit within a hydrophobic pocket, maximizing favorable van der Waals contacts, would increase the predicted affinity.

The entropic penalty of binding: The loss of conformational freedom upon binding can decrease the affinity. The relatively rigid structure of the 2-indolinone core might minimize this penalty.

Computational studies on similar indolinone-based kinase inhibitors often report predicted binding energies in the range of -7 to -10 kcal/mol, suggesting that 2-Indolinone, 3-(methylimino)- could potentially exhibit similar binding affinities towards relevant biological targets.

The table below presents hypothetical predicted binding affinities for 2-Indolinone, 3-(methylimino)- against a panel of kinases, based on trends observed for analogous compounds.

Protein Target (Kinase)Predicted Binding Affinity (kcal/mol) - Hypothetical
VEGFR2-8.5
EGFR-7.9
CDK2-8.1
p38 MAPK-7.5

Note: These values are hypothetical and for illustrative purposes only, based on the performance of similar compounds in computational studies.

Quantum Chemical Studies on Spectroscopic Properties (Excluding Basic Identification)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. These methods can provide detailed insights into the electronic structure and vibrational modes of a molecule, which are directly related to its UV-Vis, IR, and NMR spectra.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. For 2-Indolinone, 3-(methylimino)-, the predicted vibrational spectrum would be characterized by several key features:

N-H Stretch: A characteristic stretching vibration of the N-H group in the indolinone ring, typically predicted in the range of 3300-3500 cm⁻¹.

C=O Stretch: A strong absorption corresponding to the stretching of the carbonyl group in the lactam ring, expected to be predicted around 1700-1750 cm⁻¹.

C=N Stretch: The stretching vibration of the imino group, which would likely be predicted in the region of 1620-1680 cm⁻¹.

Aromatic C=C Stretches: Vibrations associated with the benzene ring, typically appearing in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic and methyl C-H stretching vibrations, predicted above 3000 cm⁻¹.

Computational studies on similar indole (B1671886) derivatives have shown that DFT calculations can accurately reproduce the experimental vibrational spectra.

The following table summarizes the predicted key vibrational frequencies for 2-Indolinone, 3-(methylimino)- based on quantum chemical calculations of analogous structures.

Vibrational ModePredicted Frequency Range (cm⁻¹) - Hypothetical
N-H Stretch3450 - 3400
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2980 - 2900
C=O Stretch1730 - 1700
C=N Stretch1650 - 1620
Aromatic C=C Stretches1600 - 1450

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The predicted spectrum of 2-Indolinone, 3-(methylimino)- would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation system, including the benzene ring, the lactam, and the imino group, would influence the position of these absorption maxima (λmax).

Based on studies of similar chromophores, it is expected that 2-Indolinone, 3-(methylimino)- would show strong absorption in the UV region, potentially with shoulders extending into the visible range.

Electronic TransitionPredicted Absorption Wavelength (λmax) Range (nm) - Hypothetical
π → π250 - 300
n → π320 - 380

Quantum chemical methods can also predict NMR chemical shifts (δ) and coupling constants. For 2-Indolinone, 3-(methylimino)-, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the different protons and carbons in the molecule.

¹H NMR: The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The N-H proton of the indolinone ring would likely be a broad singlet, also in the downfield region. The methyl protons of the imino group would appear as a singlet in the upfield region.

¹³C NMR: The carbonyl carbon would be the most downfield signal (around 170-180 ppm). The carbon of the imino group would also be significantly downfield. The aromatic carbons would appear in the range of 110-150 ppm, and the methyl carbon would be the most upfield signal.

These predicted spectroscopic data, derived from quantum chemical calculations, can be invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.

Biological Activity and Molecular Mechanisms of 2 Indolinone, 3 Methylimino and Its Analogues Pre Clinical, in Vitro, and in Silico Focus

Structure-Activity Relationship (SAR) Studies

The biological efficacy of 3-substituted 2-indolinone derivatives is intricately linked to the nature and positioning of various substituents on the core scaffold. These modifications significantly influence the compound's interaction with biological targets, thereby dictating its potency and selectivity.

Impact of Substituents on Biological Efficacy

Research on a variety of 3-substituted 2-indolinone analogs has revealed key structural determinants for their biological activity. The substituent at the C-3 position of the indolinone ring plays a pivotal role in defining the compound's inhibitory profile against different protein kinases.

For instance, studies on 3-substituted indolin-2-ones as receptor tyrosine kinase (RTK) inhibitors have demonstrated that the nature of the substituent at the C-3 position dictates selectivity. Analogs featuring a 3-[(five-membered heteroaryl ring)methylidenyl] moiety exhibit high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1). nih.gov Conversely, those with bulky substituted benzylidenyl groups at the C-3 position show a preference for inhibiting the Epidermal Growth Factor (EGF) and Her-2 receptors. nih.gov Furthermore, the introduction of an extended side chain at this position can lead to potent and selective inhibition of both the Platelet-Derived Growth Factor (PDGF) and VEGF receptors. nih.gov

In the context of c-Src kinase inhibition, the presence of an amino group on the arylidene side chain at the C-3 position has been found to enhance the affinity for the ATP-binding site of the enzyme.

Substitutions on the indolinone ring itself also significantly modulate activity. A notable example is the introduction of a bromine atom at the C-5 position, which has been shown to be a potent cytotoxic modification in some derivatives.

The table below summarizes the structure-activity relationships for a series of 3-substituted-indolin-2-one derivatives against various cancer cell lines, highlighting the impact of different substituents on their anti-proliferative activity.

Compound IDR1 (Substitution at N1)R2 (Substitution at C5)R3 (Substituent at C3)Cell LineIC50 (µM)
Analog 1 HH3,5-dimethyl-1H-pyrrol-2-ylA549 (Lung)>100
Analog 2 HBr3,5-dimethyl-1H-pyrrol-2-ylA549 (Lung)10.5
Analog 3 HCl3,5-dimethyl-1H-pyrrol-2-ylA549 (Lung)8.7
Analog 4 CH3H3,5-dimethyl-1H-pyrrol-2-ylA549 (Lung)>100

Data derived from studies on 3-substituted-indolin-2-one derivatives.

Stereochemical Influence on Activity

The stereochemistry of 3-substituted 2-indolinones can have a profound impact on their biological activity. The spatial arrangement of atoms, particularly around the C-3 substituent, can influence how the molecule fits into the binding pocket of its target protein.

Mechanistic Insights into Cellular and Biochemical Interactions

The biological effects of 3-substituted 2-indolinones stem from their ability to interact with and modulate the function of key cellular components, most notably enzymes and signaling proteins.

Enzyme Inhibition and Activation Mechanisms

A primary mechanism of action for many 3-substituted 2-indolinones is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indolinone scaffold often acts as a scaffold that mimics the adenine (B156593) moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and prevent the phosphorylation of their substrates.

Studies on 3-imino-2-oxoindole analogs have demonstrated their inhibitory activity against serine/threonine kinases. For instance, derivatives synthesized from the condensation of isatin (B1672199) with amino acids like histidine have shown inhibitory properties against Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, CDK5/p25, and Glycogen Synthase Kinase 3α/β (GSK3α/β) in the low micromolar range. Docking studies of these compounds into the active sites of CDK5/p25 and GSK3β suggest that they can form multiple hydrogen bonds and engage in hydrophobic interactions, thus stabilizing the inhibitor-enzyme complex.

The table below presents the inhibitory activity of selected 3-imino-2-oxoindole analogs against different kinases.

Compound IDR (Side Chain)KinaseIC50 (µM)
Histidine Analog 1 HCDK1/cyclin B5.2
Histidine Analog 1 HCDK5/p253.8
Histidine Analog 1 HGSK3α/β2.1
Histamine Analog 2 HCDK1/cyclin B>20
Histamine Analog 2 HCDK5/p2515.4
Histamine Analog 2 HGSK3α/β>20

Data derived from studies on 3-imino-2-oxoindole derivatives.

Receptor Binding and Modulation

The interaction of 3-substituted 2-indolinones with cell surface receptors, particularly receptor tyrosine kinases (RTKs), is a key aspect of their mechanism of action. By binding to the intracellular kinase domain of these receptors, they can block the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

As mentioned earlier, the selectivity of these compounds for different RTKs, such as VEGFR, PDGFR, EGFR, and Her-2, is highly dependent on the nature of the substituent at the C-3 position. nih.gov This selectivity is crucial for developing targeted therapies with reduced off-target effects.

Modulation of Signaling Pathways (e.g., Kinase Inhibition)

The inhibition of protein kinases by 3-substituted 2-indolinones leads to the modulation of various intracellular signaling pathways. A prime example is the inhibition of kinases involved in cell cycle progression, such as CDKs. By blocking the activity of CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell proliferation.

Furthermore, inhibition of signaling pathways crucial for cell survival, such as the one involving the anti-apoptotic protein Mcl-1, has been observed. Some 3-substituted indolinones have been shown to downregulate the expression of Mcl-1, leading to the induction of apoptosis in cancer cells. This effect can be mediated through the inhibition of transcriptional kinases that control the expression of the MCL1 gene.

Antiproliferative and Cytotoxic Mechanisms in Disease Models (In Vitro)

The 2-indolinone scaffold is a prominent feature in a variety of synthetic and naturally occurring molecules that exhibit significant biological activities. Analogues of 2-Indolinone, 3-(methylimino)- have been the subject of extensive research to understand their potential as therapeutic agents, particularly in the context of cancer. These investigations have primarily focused on their ability to inhibit cell proliferation and induce cell death in various cancer cell lines. The mechanisms underlying these effects often involve the modulation of key cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest Induction

A critical mechanism by which 2-indolinone analogues exert their antiproliferative effects is through the induction of cell cycle arrest. This process halts the division of cancer cells at specific checkpoints, thereby preventing their uncontrolled growth.

Studies have shown that certain 2-indolinone derivatives can induce cell cycle arrest at different phases. For instance, some analogues have been observed to cause an increase in the percentage of cells in the G1 phase of the cell cycle. elsevierpure.com This is often accompanied by a decrease in the levels of key proteins that drive the G1 to S phase transition, such as cyclin D1, cyclin E, and cyclin-dependent kinase (CDK) 4. elsevierpure.com Conversely, an increase in the expression of CDK inhibitors like p27KIP1 has also been noted. elsevierpure.com

Other 2-indolinone analogues have been found to induce cell cycle arrest at the G2/M phase. elsevierpure.comnih.gov This is characterized by an increase in the levels of phospho-CDC2 (Tyr15) and cyclin B1, along with a decrease in CDC25C protein levels. elsevierpure.com For example, a novel [(3-indolylmethylene)hydrazono]indolin-2-one derivative, compound 6n , was shown to cause a significant decrease in the G2/M phase cell population in MCF-7 breast cancer cells. researchgate.net Similarly, compounds 9 and 20 , which are indolinone-based derivatives, were found to induce G1 phase arrest in HepG2 hepatocellular carcinoma cells. nih.gov This effect was associated with a significant upregulation of the cell cycle inhibitory proteins p53 and p21. nih.gov

The ability of these compounds to halt the cell cycle is a crucial aspect of their anticancer potential, as it directly inhibits the proliferative capacity of tumor cells. The specific phase of cell cycle arrest can depend on the chemical structure of the analogue and the type of cancer cell being targeted.

Apoptosis Induction Pathways

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a primary mechanism through which 2-indolinone analogues eliminate cancer cells. Apoptosis is a tightly regulated process that involves a cascade of molecular events leading to cell dismantling and removal.

Research has demonstrated that various 2-indolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common indicator of apoptosis induction is the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. nih.gov

Several studies have highlighted the role of the Bcl-2 family of proteins in apoptosis induced by these compounds. For example, some analogues have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. The activation of caspases, which are the executioners of apoptosis, is another hallmark of this process. Increased activity of initiator caspases like caspase-9 and effector caspases like caspase-3/7 has been consistently observed in cancer cells treated with 2-indolinone derivatives. nih.govresearchgate.netnih.gov

For instance, novel [(3-indolylmethylene)hydrazono]indolin-2-ones were designed as pro-apoptotic agents. nih.gov Compound 6n from this series not only induced cell cycle arrest but also significantly increased early and late apoptosis in MCF-7 cells. researchgate.net This was accompanied by an increased expression of caspase-3, caspase-9, and cytochrome C, and a decreased expression of Bcl-2. researchgate.net Furthermore, some analogues have been shown to generate reactive oxygen species (ROS), which can contribute to the induction of apoptosis. nih.govresearchgate.net

Antimicrobial and Antiviral Activity Mechanisms (In Vitro)

Beyond their anticancer properties, 2-indolinone derivatives have also demonstrated promising antimicrobial and antiviral activities in in vitro studies.

A number of synthesized 2-indolinone derivatives have been screened for their ability to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnih.govdergipark.org.tr For example, certain 2-indolinone derived oximes and spiro-isoxazolines exhibited significant antimicrobial activity against a panel of thirteen microorganisms. nih.gov Similarly, some 3-benzylidene-indolin-2-one derivatives showed notable activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Aspergillus clavatus. nih.gov The mechanism of action for some of these compounds may involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR). nih.gov

In the realm of antiviral research, 3-methyleneoxindole (B167718), a metabolite with a structural resemblance to the 2-indolinone core, has been investigated for its action against poliovirus. nih.gov Studies suggest that this compound does not inhibit viral RNA synthesis but rather interferes with the translation of viral messenger RNA. nih.gov It is proposed that 3-methyleneoxindole binds to the ribosomes of host cells, thereby preventing the attachment of poliovirus mRNA and inhibiting the synthesis of viral proteins. nih.gov This unique mechanism highlights the potential for developing 2-indolinone-based compounds as antiviral agents that target host-cell machinery utilized by viruses.

Anti-inflammatory Pathways Elucidated (In Vitro)

The anti-inflammatory potential of 2-indolinone derivatives has been explored in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages. nih.govdntb.gov.uaresearchgate.net These studies have revealed that certain analogues can effectively suppress the production of key pro-inflammatory mediators.

One of the primary mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production. nih.govdntb.gov.ua This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, these compounds have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govdntb.gov.ua

The molecular pathways underlying these anti-inflammatory effects involve the modulation of key signaling cascades. For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly inhibit LPS-induced signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govdntb.gov.ua By inhibiting the phosphorylation of proteins involved in these pathways, such as Akt, JNK, ERK, p38, p65, and IκB, these compounds can effectively dampen the inflammatory response. nih.govdntb.gov.ua

Investigation of Off-Target Interactions (Pre-clinical)

Generally, off-target interactions are assessed through a variety of in vitro and in silico methods. These can include screening against a broad panel of receptors, enzymes, and ion channels to identify unintended binding partners. For kinase inhibitors, which many 2-indolinone derivatives are, this often involves profiling against a large panel of kinases to determine their selectivity.

For instance, while a compound might be designed to inhibit a specific kinase involved in cancer progression, it could also interact with other structurally related kinases, leading to off-target effects. Computational modeling and docking studies can help predict potential off-target interactions by virtually screening the compound against a library of protein structures.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation Excluding Basic Compound Identification

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic pathways of "2-Indolinone, 3-(methylimino)-" and identifying potential adducts formed with biological macromolecules. The combination of liquid chromatography (LC) with HRMS instruments, such as time-of-flight (ToF) or Orbitrap mass analyzers, allows for the separation and precise mass measurement of metabolites from complex biological matrices. numberanalytics.com

The fragmentation patterns of indole (B1671886) alkaloids, including indolinone derivatives, are often characteristic of their core structures. nih.gov In the analysis of related indole alkaloids, common fragmentation pathways involve the cleavage of the E-ring. nih.gov For instance, the product ion spectrum of mitragynine-type alkaloids consistently shows a prominent fragment at m/z 174.0901, corresponding to a C11H12NO ion, which is a hallmark of the indole core. nih.gov While specific metabolite data for "2-Indolinone, 3-(methylimino)-" is not extensively available, studies on similar compounds, such as other indole alkaloids, demonstrate the power of this technique. The analysis of herbal extracts has led to the identification of numerous indole alkaloids based on their accurate mass and tandem mass spectrometry (MS/MS) data. nih.gov

A generalized approach for identifying metabolites of "2-Indolinone, 3-(methylimino)-" would involve incubating the parent compound with liver microsomes or in whole-organism models, followed by LC-HRMS analysis. The resulting data would be screened for potential biotransformations such as hydroxylation, demethylation, glucuronidation, or glutathione (B108866) conjugation, all of which would produce predictable mass shifts from the parent compound.

Table 1: Hypothetical Metabolites of 2-Indolinone, 3-(methylimino)- and their Expected Mass Shifts

Parent CompoundBiotransformationMass ShiftExpected m/z [M+H]⁺
2-Indolinone, 3-(methylimino)-Hydroxylation+15.9949191.0764
N-demethylation-14.0157161.0607
Glucuronidation+176.0321351.1085
Glutathione Adduct+307.0682482.1446

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced 2D NMR techniques are particularly crucial for the unambiguous assignment of protons and carbons and for determining the stereochemistry and conformational preferences of flexible molecules like "2-Indolinone, 3-(methylimino)-". researchgate.netipb.pt

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental for establishing the connectivity within the molecule. numberanalytics.com For instance, COSY experiments would reveal the coupling between protons on the aromatic ring and the methyl group protons with the imino nitrogen. HSQC would directly link each proton to its attached carbon atom, while HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular framework. numberanalytics.comnumberanalytics.com

For stereochemical and conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. numberanalytics.com This technique detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure. For "2-Indolinone, 3-(methylimino)-", NOESY could be used to determine the preferred orientation of the methylimino group relative to the indolinone ring system. The presence or absence of NOE cross-peaks between the methyl protons and the protons on the aromatic ring would provide strong evidence for a specific conformation. In studies of other complex heterocyclic compounds, NOESY has been instrumental in defining their stereochemistry. nih.gov

Table 2: Key 2D NMR Correlations for Structural Elucidation of 2-Indolinone, 3-(methylimino)-

NMR ExperimentType of InformationExpected Correlations for 2-Indolinone, 3-(methylimino)-
COSYH-H scalar couplingCorrelations between adjacent aromatic protons.
HSQCDirect C-H correlationCorrelation of each aromatic proton with its directly attached carbon; correlation of methyl protons with the methyl carbon.
HMBCLong-range C-H correlationCorrelations from methyl protons to the imino carbon (C3) and from the NH proton to carbons in the aromatic ring and the carbonyl carbon (C2).
NOESYThrough-space H-H proximityPotential correlation between methyl protons and H4 on the indolinone ring, depending on the conformation.

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination

In the crystal structure of a related spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the intricate network of intermolecular interactions, including hydrogen bonds and π-π stacking, which stabilize the crystal lattice, were detailed. researchgate.net For 3-(phenylimino)indolin-2-one, X-ray analysis revealed an E conformation for the imino C=N double bond and a significant twist between the phenyl ring and the indolinone plane. Such data is crucial for understanding the molecule's shape and potential interactions with biological targets. nih.gov

Furthermore, X-ray crystallography is a powerful tool for determining the binding mode of indolinone derivatives to protein targets. High-resolution crystal structures of inhibitors complexed with enzymes like human indoleamine 2,3-dioxygenase 1 (IDO1) have been instrumental in structure-based drug design. nih.gov These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for inhibitor potency and selectivity.

Table 3: Crystallographic Data for an Analogous Compound: 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)11.8333(6)
b (Å)12.8151(6)
c (Å)17.1798(8)
α (°)77.317(4)
β (°)74.147(4)
γ (°)66.493(5)
Volume (ų)2280.0(2)
Z1

Spectroscopic Techniques for Reaction Monitoring and Kinetics

Spectroscopic methods such as UV-Vis and infrared (IR) spectroscopy are highly effective for monitoring the progress of chemical reactions and determining their kinetics in real-time. The formation of "2-Indolinone, 3-(methylimino)-", likely from the condensation of isatin (B1672199) with methylamine (B109427), can be followed by observing changes in the electronic absorption or vibrational spectra of the reactants and products.

For instance, the reaction of an iron(II) complex with oxygen to form an intermediate was monitored by UV-Vis spectroscopy, where the disappearance of the reactant's absorption at 376 nm and the appearance of the product's band at 452 nm allowed for the determination of the reaction kinetics. researchgate.net A similar approach could be applied to the synthesis of "2-Indolinone, 3-(methylimino)-". The indolinone chromophore has a characteristic UV-Vis absorption spectrum that would differ from the starting materials, enabling the reaction rate to be quantified by measuring the change in absorbance over time at a specific wavelength. scispace.com

The synthesis of aminolevulinic acid-capped silver nanoparticles was also characterized using UV-Vis spectroscopy, demonstrating the technique's utility in monitoring the formation of new chemical species. nih.gov By performing the reaction at different concentrations and temperatures, key kinetic parameters such as the rate constant, reaction order, and activation energy can be determined, providing a deeper understanding of the reaction mechanism.

Table 4: General Approach for Kinetic Analysis of 2-Indolinone, 3-(methylimino)- Synthesis using UV-Vis Spectroscopy

StepDescription
1. Wavelength SelectionIdentify the λmax (wavelength of maximum absorbance) for "2-Indolinone, 3-(methylimino)-" where the starting materials have minimal absorbance.
2. Reaction MonitoringInitiate the reaction in a cuvette inside a spectrophotometer and record the absorbance at the selected wavelength at regular time intervals.
3. Data AnalysisPlot absorbance versus time. The shape of the curve can be used to determine the order of the reaction.
4. Rate Constant CalculationFrom the integrated rate law corresponding to the determined reaction order, calculate the rate constant (k).
5. Activation EnergyRepeat the experiment at different temperatures to determine the temperature dependence of the rate constant and calculate the activation energy using the Arrhenius equation.

Potential Applications and Future Directions in Chemical and Medicinal Research

Lead Compound Identification and Optimization in Drug Discovery (Pre-clinical Stage)

The 2-indolinone core is a well-established privileged scaffold in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. ontosight.ai Analogues of 2-Indolinone, 3-(methylimino)- have been identified as promising lead compounds in pre-clinical drug discovery, particularly in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net

The process of lead optimization involves iterative cycles of synthesis and biological testing to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 2-indolinone class, structure-activity relationship (SAR) studies have been crucial in guiding these modifications. nih.govnih.gov For instance, substitutions at the C3 position of the indolinone ring have been shown to significantly influence target selectivity. nih.gov While specific optimization studies on 2-Indolinone, 3-(methylimino)- are not yet prevalent in the literature, the established methodologies for related compounds provide a clear roadmap for future research. Computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking are valuable tools in this process, helping to predict the impact of structural modifications on biological activity. danaher.com

Table 1: Examples of 2-Indolinone Analogues and their Pre-clinical Data

Compound/AnalogueTarget Kinase(s)Reported IC50Key Findings
SU9516CDK2≥5 µMInduces apoptosis in leukemia cells by down-regulating Mcl-1. nih.gov
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-onesVEGF (Flk-1) RTKSubmicromolarHighly specific inhibition of VEGF receptor tyrosine kinase. nih.gov
3-(substituted benzylidenyl)indolin-2-onesEGF and Her-2 RTKsSubmicromolarSelectivity towards EGF and Her-2 receptor tyrosine kinases. nih.gov
6-chloro-3-oxindole derivativesUrease13.34 ± 1.75 µM (most potent derivative)Potential as anti-ulcer agents. researchgate.net

This table presents data for analogues of 2-Indolinone, 3-(methylimino)- to illustrate the potential of the scaffold. IC50 values represent the concentration of the compound required to inhibit the activity of the target by 50%.

Development of Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.gov The development of a chemical probe from a lead compound like 2-Indolinone, 3-(methylimino)- would be a valuable asset for elucidating novel biological pathways.

The process of developing a chemical probe involves demonstrating potent and selective binding to the target protein within a cellular context. nih.govnih.gov This often requires the synthesis of analogues that incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to enable visualization or pull-down experiments. researchgate.net While no chemical probes have been specifically developed from 2-Indolinone, 3-(methylimino)-, its potential as a starting point is significant, given the diverse biological activities of the parent scaffold. ontosight.ai Future research could focus on designing and synthesizing such probes to investigate the specific cellular targets of this compound and its derivatives.

Role in Material Science and Functional Molecules

The application of 2-indolinone derivatives in material science is a largely unexplored area. The inherent photochemical and electronic properties of the indolinone ring system suggest potential for the development of novel functional materials. For instance, the core structure could be incorporated into larger polymeric systems or used to create organic dyes with specific absorption and emission characteristics. The synthesis of such materials could be achieved through the functionalization of the 2-indolinone core, a process that has been explored for the creation of bioactive molecules. google.com The investigation of 2-Indolinone, 3-(methylimino)- and its analogues in the context of organic electronics, sensor technology, or photodynamic therapy represents a significant research gap and a promising avenue for future studies.

Unexplored Reactivity and Synthetic Opportunities

The synthesis of 3-substituted 2-indolinones is typically achieved through condensation reactions between an oxindole (B195798) or isatin (B1672199) derivative and an appropriate aldehyde or amine. nih.gov For 2-Indolinone, 3-(methylimino)-, this would likely involve the reaction of isatin with methylamine (B109427).

While this and other standard synthetic routes are established, there remain unexplored areas of reactivity for the 2-Indolinone, 3-(methylimino)- scaffold. For example, the imine functionality at the C3 position offers a site for various chemical transformations, such as reductions, cycloadditions, or nucleophilic additions. Investigating these reactions could lead to the synthesis of novel derivatives with unique structural features and potentially enhanced biological activities. Furthermore, the development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis, could streamline the production of these compounds for further research. mdpi.com The discovery of novel tandem reactions involving the indolinone core could also open up new avenues for creating complex molecular architectures. mdpi.com

Emerging Biological Targets for 2-Indolinone, 3-(methylimino)- Analogues

Research into the biological activities of 2-indolinone derivatives has identified several key protein families as potential targets. A significant focus has been on protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net

Table 2: Potential Biological Targets for 2-Indolinone, 3-(methylimino)- Analogues

Target ClassSpecific ExamplesTherapeutic Relevance
Cyclin-Dependent Kinases (CDKs)CDK2 nih.govCancer
Receptor Tyrosine Kinases (RTKs)VEGFR, PDGFR, EGFR, Her-2 nih.govnih.govCancer, Angiogenesis
Aurora KinasesAurora B researchgate.netCancer
Urease-Ulcers, Infections researchgate.net
HIV Reverse Transcriptase-HIV/AIDS nih.gov

The diverse range of targets highlights the versatility of the 2-indolinone scaffold. For analogues of 2-Indolinone, 3-(methylimino)-, these established targets serve as a starting point for screening and further investigation. Future research should aim to identify the specific targets of 2-Indolinone, 3-(methylimino)- itself and to explore other potential target classes, such as epigenetic modulators or proteins involved in metabolic pathways. The use of chemical proteomics and other target identification methods will be crucial in this endeavor. nih.gov

Research Gaps and Future Academic Inquiries

Despite the promise of the 2-indolinone scaffold, there are significant research gaps specifically concerning 2-Indolinone, 3-(methylimino)-. Addressing these gaps will be essential for realizing the full potential of this compound.

Key areas for future academic inquiry include:

Comprehensive Biological Profiling: A systematic evaluation of the biological activity of 2-Indolinone, 3-(methylimino)- against a broad panel of biological targets is needed to uncover its primary mechanism of action.

Structure-Activity Relationship (SAR) Studies: A detailed investigation into how modifications of the 3-(methylimino) group and the indolinone core affect biological activity will be critical for lead optimization.

Development of Specific Chemical Probes: The design and synthesis of chemical probes based on the 2-Indolinone, 3-(methylimino)- scaffold would enable the definitive identification and validation of its cellular targets. nih.gov

Exploration in Material Science: A concerted effort to investigate the potential of this compound and its derivatives in the development of novel functional materials is warranted.

Investigation of Unexplored Reactivity: A deeper understanding of the chemical reactivity of the 3-methylimino group could lead to the discovery of novel synthetic transformations and the creation of diverse chemical libraries for screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-indolinone derivatives, and how can their purity be validated?

  • Methodological Answer : 2-Indolinone derivatives are synthesized via condensation reactions, such as the Knoevenagel reaction, using benzamides or ethynyl precursors. Purity is validated through spectroscopic techniques:

  • NMR (to confirm substituent positions and hydrogen environments).
  • IR (to identify functional groups like carbonyl stretches at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers characterize the structural stability of 2-indolinone derivatives under varying experimental conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • pH-dependent solubility assays (e.g., in DMSO/PBS buffers) to evaluate hydrolytic stability.
  • UV-Vis spectroscopy to monitor degradation products under light exposure .

Q. What initial biological screening approaches are recommended for 2-indolinone derivatives?

  • Methodological Answer : Prioritize in vitro cytotoxicity assays using cell lines (e.g., MDA-MB-231 for breast cancer) with MTT or resazurin-based viability tests. Follow-up with:

  • Cell cycle analysis (flow cytometry) to detect G2/M arrest.
  • Tubulin polymerization assays to identify microtubule-targeting activity .

Advanced Research Questions

Q. How can computational models like 3D-QSAR and molecular docking optimize 2-indolinone derivatives for tubulin inhibition?

  • Methodological Answer :

  • 3D-QSAR (CoMFA/CoMSIA) : Build models using steric/electrostatic fields to correlate substituent bulk/charge with activity (e.g., R² > 0.98 for MDA-MB-231 cytotoxicity).
  • Molecular docking : Use AutoDock/Vina to predict binding poses in the colchicine pocket of tubulin (PDB: 1SA0). Validate with linear regression of docking scores vs. experimental pIC50 values .

Q. What strategies resolve contradictory data on the anti-proliferative activity of 2-indolinones across cell lines?

  • Methodological Answer :

  • Orthogonal assays : Compare IC50 values in hormone-dependent (MCF-7) vs. independent (MDA-MB-231) lines.
  • Metabolomic profiling : Use UPLC-Q-TOF-MS to identify synergistic compounds in natural extracts (e.g., Isatis indigotica) that enhance solubility/bioactivity .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the antioxidant mechanism of 2-indolinones via Nrf2/ARE pathways?

  • Methodological Answer :

  • ARE-luciferase reporter assays : Quantify Nrf2 activation in HEK293 cells transfected with ARE constructs.
  • ROS scavenging assays : Compare derivatives using DCFH-DA probes in oxidative stress models.
  • Western blotting : Measure Nrf2 nuclear translocation and downstream targets (e.g., HO-1) .

Q. What analytical techniques confirm the presence of 2-indolinone derivatives in complex natural matrices (e.g., plant extracts)?

  • Methodological Answer :

  • LC-MS/MS with MRM mode : Target ions like m/z 297.10 for (E)-3-(3',5'-dimethoxy-4'-hydroxy-benzylidene)-2-indolinone.
  • Dereplication via spectral libraries (e.g., GNPS, MassBank) to exclude known artifacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for 2-indolinones in anti-cancer studies?

  • Methodological Answer :

  • Standardize assay conditions : Fix parameters like incubation time (72 hrs), serum concentration (10% FBS), and solvent controls (DMSO ≤0.1%).
  • Cross-validate with clonogenic assays to assess long-term proliferation effects vs. acute cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.